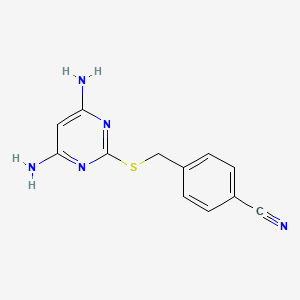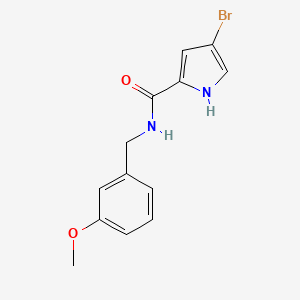
4,4'-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) is a quaternary ammonium compound that features two pyridinium rings connected by an ethene bridge. This compound is known for its versatile applications in various fields, including chemistry, biology, and materials science. Its structure allows for unique interactions and functionalities, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) typically involves the quaternization of 4,4’-bipyridine with methyl iodide. The reaction is carried out in an anhydrous solvent such as dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium rings to pyridine, altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the production of conductive polymers and as a component in organic electronic devices.
Wirkmechanismus
The mechanism of action of 4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, leading to increased permeability and potential cell lysis. In electrochemical applications, the compound’s redox properties allow it to participate in electron transfer reactions, making it useful in batteries and other electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyridine: A precursor to 4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium), used in coordination chemistry and as a ligand in metal complexes.
Methyl Viologen: Another quaternary ammonium compound with similar redox properties, used in herbicides and as a redox indicator.
Uniqueness
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) is unique due to its ethene bridge, which imparts distinct electronic properties and enhances its versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields make it a valuable compound for research and industrial use .
Eigenschaften
Molekularformel |
C14H16N2+2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
1-methyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium |
InChI |
InChI=1S/C14H16N2/c1-15-9-5-13(6-10-15)3-4-14-7-11-16(2)12-8-14/h3-12H,1-2H3/q+2/b4-3+ |
InChI-Schlüssel |
XRIOCMZNEKUBEW-ONEGZZNKSA-N |
Isomerische SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


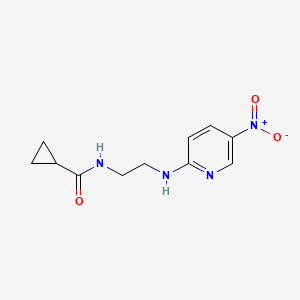
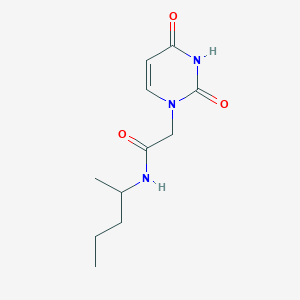
![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)

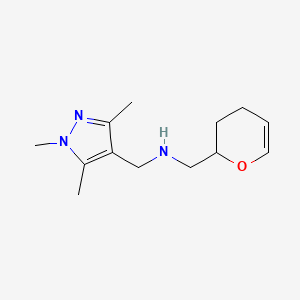
![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)
